
1-(4-(4-(2-((テトラヒドロチオフェン-3-イル)オキシ)イソニコチノイル)ピペラジン-1-イル)フェニル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone is a compound with significant potential in the fields of chemistry, biology, and medicine. Its unique structure, characterized by the inclusion of tetrahydrothiophene, isonicotinoyl, and piperazine moieties, presents a diverse array of functional groups, making it a versatile candidate for various applications.
科学的研究の応用
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone has numerous applications in scientific research, particularly in the following fields:
Chemistry: Used as a precursor for synthesizing novel compounds with potential bioactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
作用機序
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce cell death in cancer cells by interfering with DNA repair mechanisms.
Biochemical Pathways
The inhibition of parp1 and the subsequent enhancement of h2ax phosphorylation and caspase 3/7 activity suggest that the compound may affect pathways related to dna repair and apoptosis .
Result of Action
Similar compounds have shown moderate to significant efficacy against human breast cancer cells . This suggests that the compound may have potential therapeutic effects in the treatment of certain types of cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone typically involves the stepwise assembly of its constituent parts. Starting from commercially available precursors, the synthetic route might include:
Formation of Tetrahydrothiophene Derivative: The first step involves the synthesis of the tetrahydrothiophene derivative through a series of reactions such as reduction and cyclization.
Isonicotinoyl Intermediate: The next phase involves the preparation of the isonicotinoyl intermediate, often through acylation reactions.
Piperazine Derivative: The synthesis proceeds with the preparation of the piperazine derivative, achieved through various substitution reactions.
Final Assembly: The final step entails coupling these intermediates under controlled conditions, such as reflux with an appropriate solvent and catalyst, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production often leverages scalable, cost-effective processes. Employing batch reactors for the stepwise synthesis, along with purification techniques such as crystallization and chromatography, ensures the high yield and purity required for commercial applications.
化学反応の分析
Types of Reactions
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce oxygen functionalities.
Reduction: Reduction reactions can be used to alter the oxidation state of specific groups within the molecule.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the piperazine and phenyl moieties.
Hydrolysis: Hydrolytic reactions can cleave specific bonds within the compound, leading to various products.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed depend on the specific reaction conditions and reagents used, leading to various oxidized, reduced, substituted, or hydrolyzed derivatives of the original compound.
類似化合物との比較
Compared to similar compounds, 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone stands out due to the presence of tetrahydrothiophene and piperazine moieties. These groups confer unique properties, such as increased hydrophobicity and enhanced binding affinity, differentiating it from:
1-(4-(4-(2-(Isonicotinoyl)piperazin-1-yl)phenyl)ethanone: Lacks the tetrahydrothiophene group, offering a different interaction profile.
1-(4-(4-(2-(Tetrahydrothiophen-3-yl)phenyl)ethanone: Lacks the isonicotinoyl and piperazine functionalities, affecting its reactivity and application potential.
特性
IUPAC Name |
1-[4-[4-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16(26)17-2-4-19(5-3-17)24-9-11-25(12-10-24)22(27)18-6-8-23-21(14-18)28-20-7-13-29-15-20/h2-6,8,14,20H,7,9-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPHABPBRPAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)
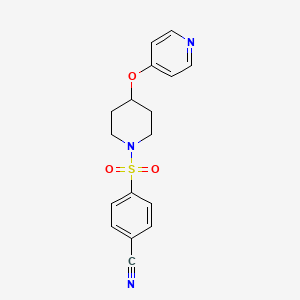
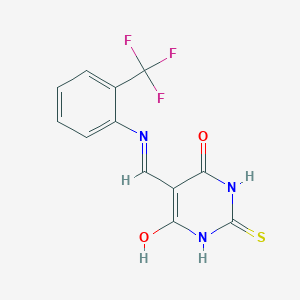
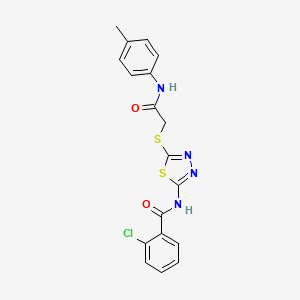
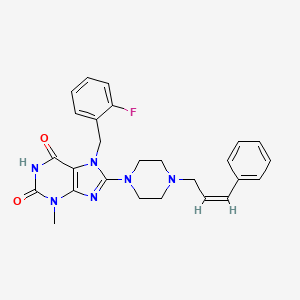
![3-[(4-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2398690.png)
![1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2398692.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2398695.png)
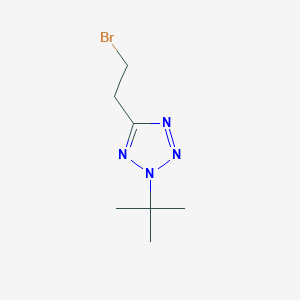
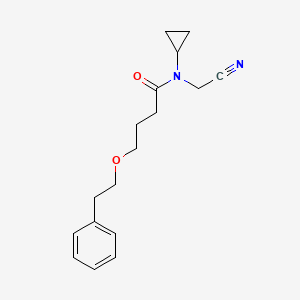
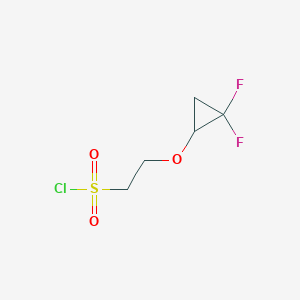
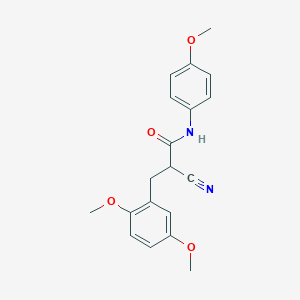
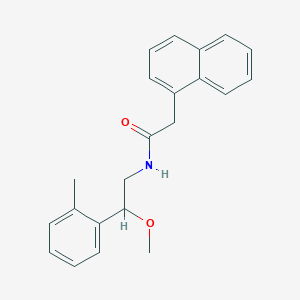
![benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2398684.png)
